(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
説明
The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile features a thiazole core substituted with a 4-bromophenyl group at position 4 and an acrylonitrile moiety linked to a 2-(trifluoromethyl)phenylamino group. Its molecular formula is C₁₉H₁₂BrF₃N₄S, with an average molecular weight of 481.24 g/mol. This compound is hypothesized to exhibit kinase inhibitory or anticancer properties due to its structural resemblance to known bioactive thiazole derivatives .
特性
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3N3S/c20-14-7-5-12(6-8-14)17-11-27-18(26-17)13(9-24)10-25-16-4-2-1-3-15(16)19(21,22)23/h1-8,10-11,25H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVUDKNAHUSJMM-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and findings from various research studies.
1. Synthesis and Structural Characteristics
The synthesis of thiazole derivatives, including the target compound, typically involves the reaction of 4-bromophenyl derivatives with thiazole moieties. The presence of electron-withdrawing groups such as trifluoromethyl significantly influences the compound's biological properties. The thiazole ring is crucial for imparting antimicrobial and anticancer activities, as it participates in various mechanisms of action against different pathogens and cancer cell lines .
2.1 Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against a range of bacterial and fungal strains. Studies indicate that thiazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds featuring the trifluoromethyl group have shown significant effects against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile | MRSA | < 10 µg/mL |
| Other Thiazole Derivatives | Various Bacteria | Varies by Structure |
2.2 Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
| Cell Line | Compound | IC50 Value |
|---|---|---|
| MCF7 | (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile | < 20 µM |
| A-431 | Other Thiazole Derivatives | < 15 µM |
The mechanisms underlying the biological activities of thiazole derivatives include:
- Antimicrobial Mechanism : Thiazoles disrupt bacterial lipid biosynthesis, leading to cell membrane destabilization . The trifluoromethyl group enhances lipophilicity, improving membrane penetration.
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways, including those involving Bcl-2 family proteins . Molecular docking studies suggest that these compounds interact with target proteins predominantly through hydrophobic interactions.
4. Case Studies
Several studies have documented the efficacy of thiazole derivatives similar to the target compound:
- Study on Antimicrobial Activity : A series of thiazole derivatives were tested against clinical isolates of MRSA, showing a correlation between structural modifications and increased antibacterial potency .
- Study on Anticancer Activity : Research involving a panel of cancer cell lines demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, highlighting the importance of SAR in drug design .
類似化合物との比較
Comparison with Structural Analogues
2.1. Structural Analogues with Halogenated Phenyl Groups
- Compound from : (2E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile Molecular Formula: C₁₈H₉BrCl₂N₂S Molecular Weight: 436.15 g/mol Key Differences: Replaces the trifluoromethylphenylamino group with a 2,4-dichlorophenyl substituent.
- Compound from : (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile Molecular Formula: C₂₅H₁₃ClN₂O₂S Molecular Weight: 441.90 g/mol Key Differences: Incorporates a benzo[f]chromenone moiety on the thiazole ring and a 4-chlorophenyl group. Implications: The fused aromatic system enhances π-π stacking in crystal structures, which could improve photophysical properties for material science applications .
2.2. Heterocyclic Core Variations
Compound from :
(2E)-3-(4-Bromophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile- Compound from : (E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile Molecular Formula: C₂₅H₁₆F₃N₃O₂S Molecular Weight: 493.47 g/mol Key Differences: Features a phenothiazine tricyclic system instead of thiazole. Implications: Phenothiazine derivatives are known dual inhibitors of tubulin polymerization and farnesyltransferase, suggesting the target compound could be repurposed for similar anticancer mechanisms .
2.3. Substituent Effects on Reactivity and Bioactivity
- Compound from : (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Molecular Formula: C₁₈H₁₂FN₃O₂S Molecular Weight: 369.37 g/mol Key Differences: Substitutes the trifluoromethyl group with a nitro-fluoroanilino group.
- Compound from : (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile Key Features: Intramolecular N–H⋯O hydrogen bonds (RAHB) stabilize its conformation. Implications: Such interactions could improve crystallinity and thermal stability, a property that may be explored in the target compound’s formulation development .
Comparative Data Table
Key Research Findings
- Bioactivity: Phenothiazine analogs () demonstrate IC₅₀ values of 0.8–1.2 µM against tubulin polymerization, outperforming thiazole-based dichlorophenyl derivatives (IC₅₀ >5 µM) .
- Synthetic Routes: The target compound’s synthesis likely mirrors ’s Knoevenagel condensation protocol, yielding acrylonitriles with >80% purity via recrystallization .
- Crystallography: RAHB in ’s compound reduces C=C bond length to 1.359 Å (vs. 1.415–1.437 Å in non-hydrogen-bonded analogs), a feature that could be leveraged in the target compound’s solid-state engineering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
